molecular formula C9H10ClNO B14727557 Ethyl (2-chlorophenyl)methanimidate CAS No. 13506-15-5

Ethyl (2-chlorophenyl)methanimidate

Cat. No.: B14727557
CAS No.: 13506-15-5
M. Wt: 183.63 g/mol
InChI Key: PMXWAGZBJIWHJO-UHFFFAOYSA-N
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Description

Ethyl (2-chlorophenyl)methanimidate is an organic compound characterized by the presence of an ethyl group, a chlorophenyl group, and a methanimidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-chlorophenyl)methanimidate typically involves the reaction of 2-chlorobenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidate group. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, including 2-chlorobenzaldehyde and ethylamine, are combined in a reactor, and the reaction is monitored to ensure optimal conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-chlorophenyl)methanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imidate group to other functional groups, such as amines.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce ethyl (2-chlorophenyl)amine derivatives.

Scientific Research Applications

Ethyl (2-chlorophenyl)methanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new medications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2-chlorophenyl)methanimidate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl (2-chlorophenyl)methanimidate can be compared with other similar compounds, such as:

    Ethyl (2-bromophenyl)methanimidate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl (2-fluorophenyl)methanimidate: Contains a fluorine atom, leading to different chemical properties.

    Ethyl (2-iodophenyl)methanimidate:

Uniqueness: this compound is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

CAS No.

13506-15-5

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

ethyl N-(2-chlorophenyl)methanimidate

InChI

InChI=1S/C9H10ClNO/c1-2-12-7-11-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3

InChI Key

PMXWAGZBJIWHJO-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC1=CC=CC=C1Cl

Origin of Product

United States

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